molecular formula C26H33N5O5 B2987838 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea CAS No. 894041-64-6

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea

カタログ番号: B2987838
CAS番号: 894041-64-6
分子量: 495.58
InChIキー: LOHIOEHGHAZPAT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea ( 897620-00-7) is a synthetic organic compound with a molecular formula of C27H35N5O5 and a molecular weight of 509.6 g/mol . This urea derivative features a complex structure that incorporates a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a pyrrolidin-5-one ring, and a 4-(4-methoxyphenyl)piperazine group, making it a molecule of significant interest in medicinal chemistry and drug discovery research. Compounds with similar structural motifs, particularly those containing the 2,3-dihydrobenzo[b][1,4]dioxin scaffold, have been investigated for their potential as cysteine protease inhibitors . Specifically, research suggests such molecules may target deubiquitylating enzymes (DUBs) like USP7, which plays a critical role in regulating key oncoproteins and tumor suppressors, including Hdm2 and p53 . Inhibition of USP7 is a promising anti-neoplastic strategy, as it can lead to the destabilization of Hdm2 and subsequent activation of p53-mediated tumor suppressor pathways in cancer cells . Furthermore, this mechanism is also being explored in combination therapy approaches, where inhibition of USP7 may sensitize tumor cells to genotoxic agents, potentially resulting in synergistic tumor cell death . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its full pharmacological profile, including its potency, selectivity, and specific mechanism of action.

特性

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O5/c1-34-22-5-2-20(3-6-22)30-12-10-29(11-13-30)9-8-27-26(33)28-19-16-25(32)31(18-19)21-4-7-23-24(17-21)36-15-14-35-23/h2-7,17,19H,8-16,18H2,1H3,(H2,27,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHIOEHGHAZPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)NC3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A dihydrobenzo[b][1,4]dioxin moiety.
  • A pyrrolidinone ring.
  • A piperazine side chain.

The molecular formula is C25H30N4O3C_{25}H_{30}N_4O_3, with a molecular weight of approximately 446.54 g/mol.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in the realm of cancer therapy and neurological disorders. The following sections detail specific findings related to its biological activity.

1. Anticancer Activity

Studies have shown that derivatives of the dihydrobenzo[b][1,4]dioxin structure have potential as anticancer agents . For instance:

  • In vitro studies demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • The compound's ability to disrupt critical signaling pathways associated with tumor growth has been noted, particularly through inhibition of the PD-1/PD-L1 axis, which is crucial in immune evasion by tumors .

2. Neurological Effects

The compound's structure suggests potential interactions with neurotransmitter systems:

  • Research into related compounds indicates that they may act as alpha(2)-adrenoceptor antagonists , which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
  • The modulation of neurotransmitter release through these receptors can lead to improved cognitive functions and reduced symptoms associated with these diseases.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The urea moiety may facilitate binding to specific enzymes involved in cancer progression or neurotransmitter modulation .
  • Receptor Interaction : The piperazine ring is known to interact with various neurotransmitter receptors, potentially leading to altered signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to our target compound:

StudyFindings
Demonstrated potent alpha(2)-adrenoceptor binding affinity in vivo.
Showed significant anticancer activity in breast cancer cell lines with IC50 values in low micromolar ranges.
Investigated the PD-L1 inhibitory activity, revealing promising results for immune checkpoint blockade therapy.

類似化合物との比較

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological Relevance (Inferred) Reference
Target Compound C₂₆H₃₂N₅O₅ 502.58 Dihydrobenzodioxin, pyrrolidinone, piperazine-ethyl-methoxyphenyl Potential CNS activity (piperazine moiety) -
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea (CAS 877641-10-6) C₁₈H₁₈N₄O₄ 354.4 Pyridinyl instead of piperazine-ethyl Reduced lipophilicity vs. target compound
1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea (15a) Not reported Not reported Triazole, nitro group, pyridine Antimicrobial/kinase inhibition (nitro group)
Morpholino-triazine-urea derivatives (26, 27) C₃₂H₄₁N₉O₄ / C₃₄H₄₃N₉O₄ 616.7 / 642.3 Morpholino-triazine, piperidine/pyrrolidine Anticancer (triazine inhibits enzymes)
1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea (18) Not reported Not reported Oxaadamantane, triazine Neuroprotective (adamantane stability)

Key Findings :

Substituent Impact on Lipophilicity: The target compound’s piperazine-ethyl-methoxyphenyl group increases lipophilicity (clogP ~3.2 estimated) compared to the pyridinyl analog (clogP ~1.8) . The nitro group in compound 15a introduces polarity but may confer mutagenic risks, unlike the safer methoxy group in the target compound.

Metabolic Stability: The dihydrobenzodioxin moiety in the target compound resists oxidative metabolism better than morpholino-triazine derivatives (e.g., 26, 27), which have polar morpholine groups prone to hydrolysis .

Synthetic Complexity: The target compound requires multi-step synthesis (similar to compound 15a ), whereas morpholino-triazine derivatives (26, 27) use HBTU-mediated coupling for higher yields (52–97%) .

Receptor Binding :

  • The methoxyphenyl-piperazine group in the target compound may target serotonin or dopamine receptors, analogous to reported piperazine-based therapeutics .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized during synthesis?

Methodological Answer: The synthesis involves multi-step strategies, including:

  • Step 1: Formation of the pyrrolidin-3-yl-5-one core via cyclization reactions, as described in analogous tetrahydroimidazo[1,2-a]pyridine syntheses .
  • Step 2: Functionalization of the dihydrobenzo[b][1,4]dioxin moiety using Suzuki coupling or nucleophilic substitution, leveraging methods from aryl-urea syntheses .
  • Step 3: Introduction of the piperazine-ethylurea side chain via carbodiimide-mediated coupling (e.g., EDC/HOBt), ensuring regioselectivity by protecting reactive amines during intermediate steps.
  • Purity Optimization: Use preparative HPLC or column chromatography (silica gel, gradient elution with EtOAc/hexane) and validate purity via ≥95% HPLC-UV (λ = 254 nm) and concordant ¹H/¹³C NMR integration .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral markers should be prioritized?

Methodological Answer:

  • ¹H/¹³C NMR:
    • Urea linker: NH protons (δ 8.1–8.5 ppm, broad singlet) and carbonyl carbons (δ 155–160 ppm).
    • Dihydrobenzodioxin: Aromatic protons (δ 6.7–7.1 ppm, doublets) and methylenedioxy carbons (δ 100–105 ppm).
    • Piperazine moiety: N-CH₂ protons (δ 2.5–3.5 ppm, multiplet) and methoxy group (δ 3.7–3.8 ppm, singlet).
  • IR: Urea C=O stretch (~1640–1680 cm⁻¹) and benzodioxin C-O-C (1250–1300 cm⁻¹) .
  • HRMS: Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., m/z calculated for C₂₇H₃₁N₄O₅: 515.2292) .

Advanced Research Questions

Q. How can computational modeling predict binding affinity to neurological targets (e.g., serotonin or dopamine receptors)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., 5-HT₁A or D₂). Prioritize the piperazine-ethylurea chain as a key pharmacophore for hydrogen bonding with Asp116 (5-HT₁A) or Ser193 (D₂).
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Monitor RMSD (<2 Å) and binding free energy (MM-PBSA/GBSA).
  • SAR Validation: Compare predicted binding scores with experimental IC₅₀ values from radioligand assays to refine computational models .

Q. What experimental strategies resolve contradictions in biological activity data across assay systems (e.g., cell-based vs. in vivo models)?

Methodological Answer:

  • Assay Standardization: Use identical buffer conditions (e.g., pH 7.4, 1% DMSO) and cell lines (e.g., HEK293 for receptor overexpression) to minimize variability.
  • Pharmacokinetic Profiling: Assess plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to explain discrepancies between in vitro potency and in vivo efficacy.
  • Orthogonal Assays: Validate target engagement via SPR (surface plasmon resonance) for binding kinetics and functional cAMP/β-arrestin assays for pathway-specific activity .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s selectivity for specific receptor subtypes?

Methodological Answer:

  • Core Modifications: Replace the dihydrobenzodioxin with bioisosteres (e.g., benzofuran) to evaluate steric effects on receptor pocket fit.
  • Side-Chain Variations: Systematically alter the piperazine substituent (e.g., 4-methoxyphenyl vs. 4-fluorophenyl) and measure affinity shifts via competitive binding assays.
  • Pharmacophore Mapping: Use Schrödinger’s Phase or MOE to identify critical interaction points (e.g., hydrogen bond donors/acceptors) and guide synthetic modifications .

Q. What methodological frameworks ensure rigorous analysis of dose-response relationships in preclinical studies?

Methodological Answer:

  • Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism, reporting EC₅₀/IC₅₀ with 95% confidence intervals.
  • Outlier Management: Apply Grubbs’ test (α = 0.05) to exclude anomalous data points and repeat experiments in triplicate.
  • Theoretical Alignment: Link results to receptor occupancy theories (e.g., Cheng-Prusoff equation for competitive inhibition) to contextualize potency values .

Q. How can AI-driven tools enhance process optimization for large-scale synthesis?

Methodological Answer:

  • Reaction Prediction: Employ IBM RXN or Synthia to propose alternative routes with higher atom economy.
  • Parameter Optimization: Use COMSOL Multiphysics coupled with ML algorithms (e.g., random forest) to model reaction kinetics and identify ideal conditions (e.g., temperature, solvent polarity).
  • Quality Control: Implement real-time PAT (process analytical technology) with inline FTIR/NIR to monitor intermediate purity .

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